![molecular formula C10H9F4NO2 B1452906 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate CAS No. 1087788-89-3](/img/structure/B1452906.png)
2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate” is a synthetic compound of the carbamate class. It has a molecular weight of 251.18 . The compound is commonly known as TFMF-R or TFMPP.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9F4NO2/c1-6-2-3-7 (11)4-8 (6)15-9 (16)17-5-10 (12,13)14/h2-4H,5H2,1H3, (H,15,16)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Fluoroalkylation in Aqueous Media
Fluoroalkylation reactions, including trifluoroethylation, are pivotal in introducing fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. The use of water as a (co)solvent in these reactions aligns with the principles of green chemistry, aiming for mild, environmentally friendly methods. The development of such reactions is crucial for the sustainable synthesis of fluorinated compounds, providing a foundation for future innovations in material science and drug development (Hai‐Xia Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids, is a significant concern due to their persistence and toxicity. Understanding microbial degradation pathways is essential for assessing environmental risks and developing bioremediation strategies. This research area focuses on the biodegradability of fluorinated compounds, highlighting the role of microbial action in mitigating environmental contamination (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Fluorinated Scaffolds in Drug Discovery
The unique physicochemical properties of organofluorine compounds, such as increased lipophilicity and bioavailability, make them highly potent against diseases like malaria. Research in this domain explores the design and development of new drug candidates, leveraging the benefits of fluorination to enhance therapeutic efficacy and pharmacokinetic profiles (Charu Upadhyay et al., 2020).
Applications of Fluorous Porphyrinoids
Fluorinated porphyrinoids are explored for their applications in sensors, photonic devices, solar cells, biomedical imaging, theranostics, and catalysts due to their tunable properties and resistance to oxidative damage. This research highlights the ongoing efforts to harness the robustness and versatility of fluorinated macrocycles for the development of advanced functional materials (A. Aggarwal et al., 2021).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. It’s known that it gained popularity as a recreational drug due to its amphetamine-like effects, but the exact biochemical interactions are not detailed.
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c1-6-2-3-7(11)4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVQRIYXPYMWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.